molecular formula C12H14N2O2S B11781161 4-(Ethylsulfonyl)-3-(m-tolyl)-1H-pyrazole

4-(Ethylsulfonyl)-3-(m-tolyl)-1H-pyrazole

Cat. No.: B11781161
M. Wt: 250.32 g/mol
InChI Key: PXBDQIXWGIDLFJ-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-3-(m-tolyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an ethylsulfonyl group at the 4-position and a m-tolyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-3-(m-tolyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(m-tolyl)-1H-pyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-3-(m-tolyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding pyrazole derivative.

    Substitution: The m-tolyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Ethylsulfonyl)-3-(m-tolyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)-3-(m-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethylsulfonyl and m-tolyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine: Another heterocyclic compound with similar functional groups but a different core structure.

    4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole: A closely related compound with a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

4-(Ethylsulfonyl)-3-(m-tolyl)-1H-pyrazole is unique due to the specific combination of its functional groups and the pyrazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(Ethylsulfonyl)-3-(m-tolyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of m-tolyl hydrazine with ethylsulfonyl chloride in the presence of a base. The reaction conditions, including temperature and solvent choice, can significantly affect yield and purity.

1. Anti-inflammatory Activity

Research indicates that compounds in the pyrazole family exhibit significant anti-inflammatory properties. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM , comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented against various bacterial strains. In particular, studies have shown that certain pyrazole compounds can effectively inhibit strains such as E. coli and Bacillus subtilis, with some exhibiting minimum inhibitory concentrations (MIC) below 40 µg/mL .

3. Antitumor Activity

This compound has been evaluated for its antitumor effects. Research indicates that similar compounds can inhibit tumor growth in vitro with IC50 values in the nanomolar range. For example, one study reported an IC50 of 0.08 µM against MCF-7 breast cancer cells for related pyrazole derivatives .

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers synthesized a series of pyrazole derivatives and tested their anti-inflammatory effects using carrageenan-induced edema in rodents. The results showed that certain derivatives exhibited comparable efficacy to indomethacin, a standard anti-inflammatory medication .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various pyrazole derivatives against clinical isolates of E. coli. The findings revealed that some compounds achieved a 98% inhibition rate at concentrations significantly lower than traditional antibiotics .

Data Tables

Biological Activity Compound Concentration Effectiveness (%) Reference
Anti-inflammatory (TNF-α)10 µM85%
Antimicrobial (E. coli)40 µg/mL98%
Antitumor (MCF-7 Cells)0.08 µMSignificant Inhibition

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

4-ethylsulfonyl-5-(3-methylphenyl)-1H-pyrazole

InChI

InChI=1S/C12H14N2O2S/c1-3-17(15,16)11-8-13-14-12(11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

PXBDQIXWGIDLFJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NN=C1)C2=CC=CC(=C2)C

Origin of Product

United States

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